(5R,6R)-6-Hydroxy-5-methylheptan-2-one
Description
(5R,6R)-6-Hydroxy-5-methylheptan-2-one is a chiral aliphatic ketone characterized by a seven-carbon chain (heptan-2-one backbone) with hydroxyl and methyl substituents at the C5 and C6 positions, respectively. This compound belongs to the class of hydroxy ketones, which are of interest in organic synthesis, flavor chemistry, and pharmaceutical research due to their reactive functional groups and stereochemical complexity .
Properties
CAS No. |
130650-60-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(5R,6R)-6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
JTPMVCMMYOHLGD-HTRCEHHLSA-N |
SMILES |
CC(CCC(=O)C)C(C)O |
Isomeric SMILES |
C[C@H](CCC(=O)C)[C@@H](C)O |
Canonical SMILES |
CC(CCC(=O)C)C(C)O |
Synonyms |
2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural and stereochemical distinctions between (5R,6R)-6-Hydroxy-5-methylheptan-2-one and related compounds identified in the literature:
Key Observations :
- Linearity vs. Cyclicity: The target compound’s linear heptan-2-one backbone contrasts with the cyclic enone () and lactam () structures of related molecules. Cyclic systems often exhibit enhanced rigidity and altered reactivity due to ring strain and conjugation .
- Stereochemical Variations : The (5R,6R) configuration distinguishes the target compound from epimers such as (5S,6R) and (5S,6S) analogs, which may exhibit divergent biological activities or crystallization behaviors .
Physicochemical Properties
Solubility: Hydroxy ketones like the target compound are typically polar due to the hydroxyl group, favoring solubility in polar solvents (e.g., water, ethanol). Cyclic enones () may exhibit lower water solubility due to hydrophobic allyl substituents . The lactam () likely has higher solubility in organic solvents owing to its nitrogen-containing ring .
Boiling/Melting Points: Linear hydroxy ketones generally have lower melting points compared to cyclic analogs due to reduced molecular rigidity. For example, cyclic enones () may exhibit higher melting points from π-π stacking interactions .
Reactivity: The linear heptan-2-one structure may undergo keto-enol tautomerism, while cyclic enones () are prone to Michael addition reactions due to their α,β-unsaturated carbonyl systems .
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